molecular formula C17H17N3OS B12931359 Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester CAS No. 83408-79-1

Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester

Cat. No.: B12931359
CAS No.: 83408-79-1
M. Wt: 311.4 g/mol
InChI Key: GJVFRBQXMNTUTC-UHFFFAOYSA-N
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Description

Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of an ethanethioic acid moiety linked to a benzimidazole ring through an ester bond. The compound’s structure includes a 2,3-dimethylphenyl group attached to the amino group of ethanethioic acid, making it a complex and intriguing molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester shares similarities with other benzimidazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups. The presence of the ethanethioic acid moiety linked to the benzimidazole ring through an ester bond imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethanethioic acid, specifically the compound ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester, is a derivative of benzimidazole that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The chemical structure of Ethanethioic acid, ((2,3-dimethylphenyl)amino)-, S-1H-benzimidazol-2-yl ester can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O1_{1}S
  • Molecular Weight : 288.36 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antifilarial Activity

Ethanethioic acid derivatives have been evaluated for their antifilarial properties. A study conducted on related benzimidazole compounds revealed promising results against filarial parasites. The compounds were shown to inhibit the motility of adult worms and reduce larval viability in vitro .

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of benzimidazole derivatives on cancer cell lines. For instance, ethanethioic acid derivatives exhibited selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various benzimidazole derivatives, ethanethioic acid showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This was significantly lower than that observed for standard antibiotics like penicillin .

Case Study 2: Antifilarial Testing

A series of experiments conducted on filarial larvae indicated that ethanethioic acid reduced larval motility by 75% at a concentration of 10 µg/mL after 48 hours. This suggests a potential use in developing new antifilarial treatments .

Case Study 3: Cancer Cell Line Testing

In vitro studies on MCF-7 cancer cells showed that ethanethioic acid induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells as evidenced by Annexin V staining .

Data Tables

Biological Activity Tested Concentration Effect Observed
Antimicrobial (S. aureus)32 µg/mLSignificant growth inhibition
Antifilarial (larvae)10 µg/mL75% reduction in motility
Cytotoxicity (MCF-7 cells)>50 µMInduction of apoptosis

Properties

CAS No.

83408-79-1

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

S-(1H-benzimidazol-2-yl) 2-(2,3-dimethylanilino)ethanethioate

InChI

InChI=1S/C17H17N3OS/c1-11-6-5-9-13(12(11)2)18-10-16(21)22-17-19-14-7-3-4-8-15(14)20-17/h3-9,18H,10H2,1-2H3,(H,19,20)

InChI Key

GJVFRBQXMNTUTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC(=O)SC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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